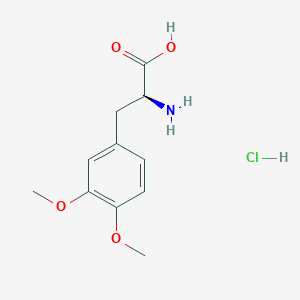

3,4-Dimethoxyphenyl-L-alanine hydrochloride

Beschreibung

3,4-Dimethoxyphenyl-L-alanine hydrochloride (CAS No. 32161-30-1) is a synthetic amino acid derivative characterized by a phenylalanine backbone substituted with methoxy groups at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₁H₁₅NO₄·HCl, with a molecular weight of 261.73 g/mol . Key physicochemical properties include a calculated partition coefficient (cLogP) of 0.002, polar surface area of 81.78 Ų, and moderate solubility in polar solvents due to its ionizable amino and carboxyl groups . The compound is primarily utilized in pharmaceutical research, particularly as a reference standard or intermediate in synthesizing bioactive molecules . Its structural features, such as the electron-donating methoxy groups, influence its reactivity and interactions with biological targets, making it relevant in drug design and enzymology studies.

Eigenschaften

Molekularformel |

C11H16ClNO4 |

|---|---|

Molekulargewicht |

261.70 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |

InChI-Schlüssel |

KRIFQZYWLFOKRA-QRPNPIFTSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl |

Kanonische SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The racemic substrate is suspended in an aqueous medium containing 10⁻⁵ to 5×10⁻³ M cobaltous ions , which enhance enzymatic activity. The pH is adjusted to 6.8–7.5 using ammonia, ensuring optimal enzyme function while facilitating product isolation. Ammonia serves a dual role: maintaining pH and forming ammonium salts of the substrate, which improve solubility. The reaction proceeds at ambient temperature, with the acylase selectively deacetylating the L-enantiomer to yield 3-(3,4-dimethoxyphenyl)-L-alanine. The unreacted D-enantiomer remains as N-acetyl-3-(3,4-dimethoxyphenyl)-D-alanine, which is separated via filtration.

Synthetic Route from Veratone via Amidation and Hydrolysis

CN104945270A outlines a multi-step synthesis starting from veratone (3,4-dimethoxyacetophenone), culminating in 2-amino-3-(3,4-dimethoxyphenyl)propionic acid, which is subsequently converted to the hydrochloride salt.

Step 1: Amidation of Veratone

Veratone undergoes amidation with sodium hydroxide and Repone K (a nitrosating agent) in aqueous ammonia at 0–5°C , yielding 2-amino-3-(3,4-dimethoxyphenyl)propionamide. Ethyl acetate extraction and activated charcoal decolorization produce a white crystalline intermediate.

Step 2: Hydrolysis to the Carboxylic Acid

The amide is hydrolyzed using concentrated hydrochloric acid under reflux for 20 hours , followed by pH adjustment to 4–5 with sodium hydroxide. Sodium sulfite is added to prevent oxidation, and the product is isolated via ethanol recrystallization.

Step 3: Formation of the Hydrochloride Salt

The free amino acid is dissolved in methanol and treated with dry HCl gas at 60–70°C for 2 hours . After removing solvents, the residue is recrystallized from methanol and sherwood oil, yielding 3,4-dimethoxyphenyl-L-alanine hydrochloride.

Table 1: Reaction Conditions for Veratone-Derived Synthesis

| Step | Reagents | Temperature | Time | Key Product |

|---|---|---|---|---|

| 1 | NH₃, NaOH, Repone K | 0–5°C | 24 h | 2-Amino-3-(3,4-DMP)propionamide |

| 2 | HCl (conc.), NaOH | Reflux | 20 h | 2-Amino-3-(3,4-DMP)propionic acid |

| 3 | HCl (gas), CH₃OH | 60–70°C | 2 h | Target hydrochloride salt |

Key Advantages :

-

Avoids enzymatic resolution, suitable for non-biological facilities.

-

Uses inexpensive reagents like veratone and hydrochloric acid.

Alternative Hydrolysis of Protected Intermediates

CN102786428A describes a method involving the hydrolysis of α-methyl-(3,4-dimethoxyphenyl)alanine derivatives, though full details are limited. The process likely involves:

-

Ester Hydrolysis : Cleavage of methyl or ethyl esters using aqueous HCl or HBr.

-

Acidification : Treatment with HCl gas to form the hydrochloride salt.

While specific yields are unavailable, this route emphasizes simplicity and avoids enzymatic steps, aligning with green chemistry principles.

Comparative Analysis of Methods

Table 2: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Enantioselectivity | Scalability |

|---|---|---|---|---|

| Enzymatic Resolution | N-Acetyl-DL-amino acid | Acylase, Co²⁺, NH₃ | >95% e.e. | High |

| Veratone Synthesis | Veratone | HCl, NH₃, Repone K | Racemic (requires resolution) | Moderate |

| Ester Hydrolysis | α-Methyl ester | HCl/HBr | Not specified | Low |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

3,4-Dimethoxyphenyl-L-alaninhydrochlorid wird in verschiedenen Bereichen der wissenschaftlichen Forschung eingesetzt:

Biologie: Wird auf seine potenzielle Rolle in Stoffwechselwegen und Enzymwechselwirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung von Medikamenten, die auf neurologische Erkrankungen abzielen.

Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 3,4-Dimethoxyphenyl-L-alaninhydrochlorid umfasst seine Wechselwirkung mit spezifischen Enzymen und Rezeptoren in biologischen Systemen. Es wirkt als Substrat für verschiedene Enzyme, was zur Bildung von biologisch aktiven Verbindungen führt. Zu den beteiligten molekularen Zielen und Wegen gehören die Modulation der Neurotransmittersynthese und die Hemmung spezifischer Stoffwechselenzyme.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3,4-Dimethoxyphenyl-L-alanine hydrochloride can be synthesized through various methods, including enzymatic resolution and chemical modifications of precursor compounds. For instance, a patent describes a process involving stereo-specific deacetylation using acylase from Aspergillus oryzae at a controlled pH to produce the L-form of the amino acid . The compound is characterized by its chiral nature, which is crucial for its biological activity.

Neuropharmacology

One of the most significant applications of this compound is its role as an intermediate in the synthesis of L-DOPA (3-(3,4-dihydroxyphenyl)-L-alanine), a well-known treatment for Parkinson's disease. The conversion process involves heating with concentrated hydrobromic acid, demonstrating its utility in producing compounds that influence dopaminergic pathways .

Kinetic Studies

A kinetic analysis involving D-Alanine provided insights into absorption and clearance rates in humans . While this study did not focus directly on this compound, it highlights the importance of understanding the pharmacokinetics of related compounds for therapeutic applications.

Synthesis Optimization

Research has also focused on optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-L-alanine to improve yield and purity for pharmaceutical use. The process described in patents emphasizes the significance of pH control and enzyme selection in achieving high-quality products .

Wirkmechanismus

The mechanism of action of 3,4-Dimethoxyphenyl-L-alanine hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, leading to the formation of biologically active compounds. The molecular targets and pathways involved include the modulation of neurotransmitter synthesis and the inhibition of specific metabolic enzymes .

Vergleich Mit ähnlichen Verbindungen

Dopamine Hydrochloride (CAS 62-31-7)

- Key Differences : Dopamine lacks the carboxyl group of phenylalanine and features hydroxyl groups instead of methoxy substituents. This results in higher polarity (cLogP ≈ -0.45) and stronger hydrogen-bonding capacity, enhancing its solubility in aqueous media .

- Pharmacological Role : As a neurotransmitter, dopamine’s hydroxyl groups are critical for binding adrenergic and dopaminergic receptors. In contrast, the methoxy groups in 3,4-dimethoxyphenyl-L-alanine reduce receptor affinity but improve metabolic stability .

3-(2-Naphthyl)-L-alanine Hydrochloride (CAS 122745-12-4)

Caffeic Acid (CAS 331-39-5)

- Key Differences: The propenoic acid chain and dihydroxy substituents enable antioxidant activity via radical scavenging. While 3,4-dimethoxyphenyl-L-alanine is metabolically stable, caffeic acid’s hydroxyl groups make it prone to oxidation, limiting its pharmaceutical utility .

L-DOPA Methyl Ester Hydrochloride

- However, both compounds share applications in neurological research .

Biologische Aktivität

3,4-Dimethoxyphenyl-L-alanine hydrochloride, also known as (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a derivative of L-tyrosine characterized by two methoxy groups on the phenyl ring. This compound exhibits significant biological activity and potential therapeutic applications due to its unique structural properties.

- Molecular Formula : C₁₁H₁₅NO₄

- Molecular Weight : 225.24 g/mol

- Chirality : The compound is chiral, which influences its interactions in biological systems.

Enzyme Interactions

Research indicates that 3,4-Dimethoxyphenyl-L-alanine acts as a substrate for phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid biosynthesis pathway. This pathway is crucial for the production of various plant compounds such as flavonoids and lignins, which are essential for plant growth and defense mechanisms.

The compound has shown to interact effectively with specific enzymes, including:

- Loktanella atrilutea Aromatic Ammonia-Lyase : This enzyme demonstrates unique substrate specificity for 3,4-Dimethoxyphenyl-L-alanine, indicating its potential advantages over other substrates typically used in similar enzymatic processes.

Pharmacological Potential

The pharmacological activities of 3,4-Dimethoxyphenyl-L-alanine have been explored in various studies:

Case Studies and Experimental Data

-

Enzymatic Activity :

- A study demonstrated that 3,4-Dimethoxyphenyl-L-alanine serves as an efficient substrate for PAL, leading to significant conversions in enzymatic reactions involving phenolic compounds.

- Synthesis and Modification :

-

Comparative Analysis with Similar Compounds :

- The biological activity of 3,4-Dimethoxyphenyl-L-alanine was compared with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(4-Methoxyphenyl)-L-alanine | C₁₁H₁₃NO₄ | Contains one methoxy group; less hydrophilic |

| 3-(3-Hydroxyphenyl)-L-alanine | C₁₁H₁₃NO₃ | Hydroxy group instead of methoxy; polar nature |

| 3-(2-Methoxyphenyl)-L-alanine | C₁₁H₁₃NO₄ | Methoxy group at different position; altered reactivity |

| L-Tyrosine | C₉H₁₃NO₃ | Precursor to 3,4-Dimethoxyphenyl-L-alanine; lacks methoxy substitution |

Q & A

Basic: What are the recommended methods for synthesizing 3,4-Dimethoxyphenyl-L-alanine hydrochloride in a laboratory setting?

Methodological Answer:

The synthesis typically involves coupling 3,4-dimethoxyphenyl groups to the L-alanine backbone via reductive amination or peptide bond formation. A common approach includes:

- Protection of amino groups : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent side reactions during coupling .

- Coupling reagents : Carbodiimides (e.g., EDC or DCC) with activating agents like HOBt improve yield in peptide synthesis .

- Purification : Recrystallization using ethanol/water mixtures or chromatography (silica gel, methanol:dichloromethane eluent) is recommended .

Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (6.5–7.5) to minimize racemization .

Basic: How should researchers optimize the purification process for this compound to achieve high purity?

Methodological Answer:

- Recrystallization : Use a 1:3 ethanol/water mixture at 60°C, followed by slow cooling to 4°C. This yields crystals with >98% purity (verified by HPLC) .

- Chromatography : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) resolves impurities. Retention time: ~12.5 minutes .

- Solubility Data : The compound is sparingly soluble in cold water (1.2 g/L at 25°C) but highly soluble in DMSO (120 g/L) .

Basic: What are the critical storage conditions to maintain the stability of this compound?

Methodological Answer:

- Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis and photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid deliquescence; the compound is hygroscopic .

- Stability Data : Shelf life >2 years under recommended conditions, confirmed by accelerated stability testing (40°C/75% RH for 6 months) .

Advanced: What advanced spectroscopic techniques are recommended for characterizing the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: 274.09 m/z) to verify molecular weight .

- X-ray Crystallography : Resolves stereochemistry; space group P2₁ with Z=4 .

Advanced: How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- pH Stability Study :

- Thermal Analysis :

Advanced: What strategies resolve contradictions in reported solubility data across different studies?

Methodological Answer:

- Method Validation :

- Data Reconciliation :

Advanced: How can researchers evaluate the compound’s potential as a chiral precursor in asymmetric synthesis?

Methodological Answer:

- Enantiomeric Excess (ee) Analysis :

- Catalytic Applications :

Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.